

Furtrethonium Chloride Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furtrethonium chloride*

Cat. No.: *B15193742*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furtrethonium, a quaternary ammonium compound featuring a furan ring, is a synthetic cholinergic agonist that primarily targets muscarinic acetylcholine receptors (mAChRs). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of **furtrethonium chloride** and its analogs. By examining the impact of structural modifications on receptor binding affinity and functional potency, we aim to elucidate the key molecular features governing the interaction of these ligands with mAChR subtypes. This document summarizes quantitative data, details experimental protocols for assessing ligand activity, and visualizes the relevant signaling pathways, offering a valuable resource for the design and development of novel muscarinic receptor modulators.

Introduction: The Muscarinic System and the Role of Furtrethonium

The muscarinic acetylcholine receptors (M1-M5) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating a wide array of physiological functions, including neurotransmission, cardiac and smooth muscle contraction, and glandular secretion. The development of selective muscarinic agonists and antagonists is a key area of research for treating various pathological conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).

Furtrethonium, chemically known as N,N,N-trimethyl-2-furanmethanaminium, is a classical muscarinic agonist. Its structure, analogous to acetylcholine, allows it to bind to and activate mAChRs, mimicking the effects of the endogenous neurotransmitter. The chloride salt of furtrethonium is commonly used in research settings. Understanding the SAR of furtrethonium and its derivatives is crucial for designing new ligands with improved subtype selectivity and therapeutic profiles.

The core structural elements of furtrethonium that are critical for its activity include the quaternary ammonium group and the furan ring system, which acts as a bioisostere for the ester group in acetylcholine.^{[1][2]} Modifications to these moieties have profound effects on the compound's affinity and efficacy at the different muscarinic receptor subtypes.

Core Structure-Activity Relationships of Furtrethonium Analogs

The interaction of furtrethonium and its analogs with muscarinic receptors is governed by several key structural features. The following sections detail the impact of modifications to the quaternary ammonium head and the furan ring.

The Quaternary Ammonium Group: Essential for Activity

The positively charged quaternary ammonium group is a critical pharmacophore for almost all muscarinic agonists, including furtrethonium.^{[1][2]} This group interacts with a conserved negatively charged aspartate residue in the third transmembrane domain (TM3) of the muscarinic receptors.^[3]

- Size of the Alkyl Substituents: The trimethylammonium group is generally considered optimal for maximal muscarinic activity.^[1] Replacing the methyl groups with larger alkyl substituents leads to a decrease in potency, likely due to steric hindrance within the binding pocket.
- Replacement of the Quaternary Ammonium: Substitution of the quaternary ammonium with a tertiary, secondary, or primary amine drastically reduces muscarinic activity.^[1] This highlights the importance of the permanent positive charge for strong ionic interaction with the receptor.

The Furan Ring: A Bioisosteric Replacement for the Acetyl Group

In furtrethonium, the furan ring serves as a bioisostere for the acetyl group of acetylcholine. This substitution influences the compound's conformational flexibility and electronic properties, which in turn affect its receptor binding and activation.

- **Substitution on the Furan Ring:** The position and nature of substituents on the furan ring can modulate the selectivity and potency of the analogs. For instance, the synthesis and evaluation of various N-[5-[(1'-substituted-acetoxy)methyl]-2-furyl]dialkylamines have been explored to develop selective antimuscarinic agents.
- **Replacement of the Furan Ring:** Replacing the furan ring with other heterocyclic systems, such as thiophene or pyridine, can lead to significant changes in activity and selectivity, providing a basis for further SAR exploration.

Quantitative Structure-Activity Relationship Data

A comprehensive understanding of SAR requires quantitative data that correlates structural changes with biological activity. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of furtrethonium and its analogs at the five human muscarinic receptor subtypes (M1-M5). Note: As comprehensive experimental data for a wide range of **furtrethonium chloride** analogs is not readily available in the public domain, the following table is a template based on typical data presentation in pharmacological studies. The values are illustrative and should be replaced with specific experimental findings when available.

Table 1: Binding Affinities (Ki, nM) of Furtrethonium Analogs at Human Muscarinic Receptors

Compound	M1 Ki (nM)	M2 Ki (nM)	M3 Ki (nM)	M4 Ki (nM)	M5 Ki (nM)
Furtrethonium Chloride	Data not available				
Analog 1					
Analog 2					
Analog 3					

Table 2: Functional Potencies (EC50, nM) of Furtrethonium Analogs at Human Muscarinic Receptors

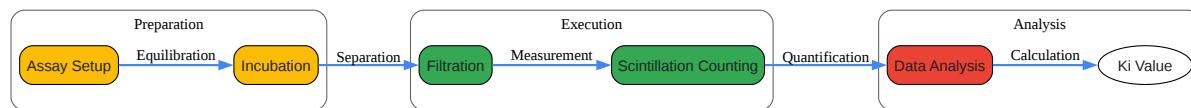
Compound	M1 EC50 (nM)	M2 EC50 (nM)	M3 EC50 (nM)	M4 EC50 (nM)	M5 EC50 (nM)
Furtrethonium Chloride	Data not available				
Analog 1					
Analog 2					
Analog 3					

Experimental Protocols

The quantitative data presented in this guide are typically generated using a combination of radioligand binding assays and functional assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.


Materials:

- Membrane preparations from cells expressing the desired human muscarinic receptor subtype (M1-M5).
- Radioactive ligand: $[^3\text{H}]\text{-N-methylscopolamine}$ ($[^3\text{H}]\text{-NMS}$) or $[^3\text{H}]\text{-Quinuclidinyl benzilate}$ ($[^3\text{H}]\text{-QNB}$).
- Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test compounds (e.g., **furtrethonium chloride** analogs) at various concentrations.
- Non-specific binding control: Atropine (1 μM).

- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

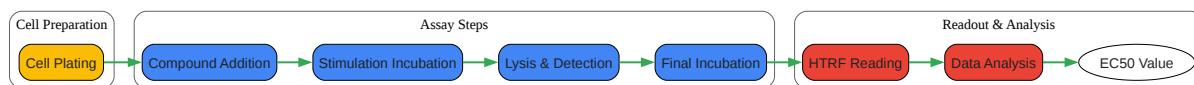
- Assay Setup: In a 96-well plate, add 50 μ L of assay buffer, 50 μ L of the radioligand solution (at a final concentration close to its K_d), and 50 μ L of the test compound solution at various concentrations. For total binding, add 50 μ L of assay buffer instead of the test compound. For non-specific binding, add 50 μ L of atropine solution.
- Incubation: Add 50 μ L of the membrane preparation to each well. Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight. Measure the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

[Click to download full resolution via product page](#)

Radioligand Binding Assay Workflow

IP-One HTRF Functional Assay for Gq-Coupled Receptors (M1, M3, M5)

This protocol measures the functional potency (EC50) of a test compound by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.


Materials:

- Cells stably expressing the human M1, M3, or M5 muscarinic receptor.
- IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).[4] [5][6][7][8]
- Stimulation buffer containing LiCl.[4][5][6]
- Test compounds (e.g., **furtheronium chloride** analogs) at various concentrations.
- Full agonist (e.g., carbachol) for positive control.
- HTRF-compatible microplate reader.

Procedure:

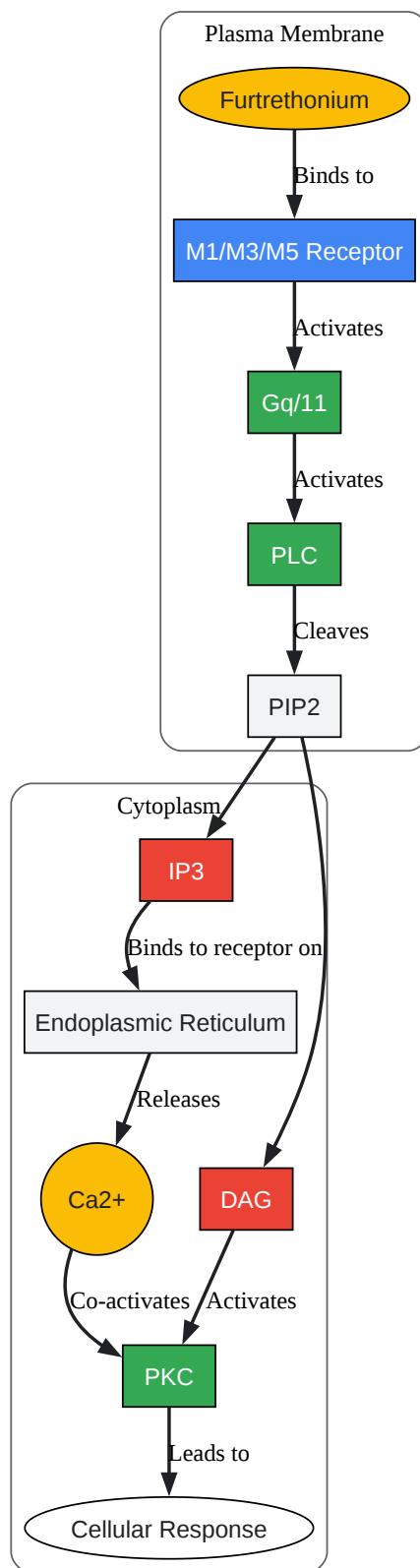
- Cell Plating: Plate the cells in a 384-well white plate and culture overnight to allow for cell attachment.
- Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing the test compounds at various concentrations. For the positive control, add a known full agonist.
- Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for receptor stimulation and IP1 accumulation.[5]

- Lysis and Detection: Add 5 μ L of IP1-d2 conjugate followed by 5 μ L of anti-IP1 cryptate to each well.[5]
- Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.
- HTRF Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

[Click to download full resolution via product page](#)

IP-One HTRF Assay Workflow

Signaling Pathways of Furtrethonium Chloride


As a muscarinic agonist, **furtrethonium chloride** activates downstream signaling pathways upon binding to mAChRs. The specific pathway activated depends on the receptor subtype.

Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Furtrethonium binding to M1, M3, and M5 receptors leads to the activation of the Gq/11 family of G proteins. This initiates a cascade of intracellular events culminating in an increase in intracellular calcium.

- Receptor Activation: Furtrethonium binds to the receptor, inducing a conformational change.

- G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein.
- PLC Activation: The GTP-bound G α q subunit dissociates from the $\beta\gamma$ dimer and activates phospholipase C (PLC).
- IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca^{2+} into the cytoplasm.
- PKC Activation: DAG, along with the increased intracellular Ca^{2+} , activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

[Click to download full resolution via product page](#)

Furtrethonium-Induced Gq/11 Signaling Pathway

Conclusion

The structure-activity relationship of **furtrethonium chloride** and its analogs provides a classic example of the principles of medicinal chemistry applied to muscarinic receptor agonists. The key takeaways for researchers and drug development professionals are the critical roles of the quaternary ammonium group for receptor binding and the furan moiety in influencing potency and selectivity. The quantitative data, though limited in the public domain for a broad range of analogs, underscores the importance of systematic structural modification in optimizing ligand properties. The detailed experimental protocols provided herein offer a practical guide for the in-vitro characterization of novel muscarinic ligands. Future research in this area will likely focus on leveraging computational modeling alongside synthetic chemistry and high-throughput screening to design next-generation muscarinic agonists with superior subtype selectivity and therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacy180.com [pharmacy180.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Structure/function relationships of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 7. Assessing G_q/G₁₅-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- To cite this document: BenchChem. [Furtrethonium Chloride Structure-Activity Relationship: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15193742#furtheronium-chloride-structure-activity-relationship>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com